molecular formula C7H8Cl2N2 B1603556 (3,5-Dichlorobenzyl)hydrazine CAS No. 51421-25-1

(3,5-Dichlorobenzyl)hydrazine

Cat. No.: B1603556
CAS No.: 51421-25-1
M. Wt: 191.05 g/mol
InChI Key: DLPOEUZVERZKMO-UHFFFAOYSA-N
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Description

(3,5-Dichlorobenzyl)hydrazine is an organic compound characterized by a benzyl group substituted with two chlorine atoms at the 3 and 5 positions of the aromatic ring, linked to a hydrazine moiety (–NH–NH₂). The chlorine substituents enhance electron-withdrawing effects, influencing its interactions in chemical and biological systems.

Properties

CAS No.

51421-25-1

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(3,5-dichlorophenyl)methylhydrazine

InChI

InChI=1S/C7H8Cl2N2/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3,11H,4,10H2

InChI Key

DLPOEUZVERZKMO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)CNN

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CNN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of (3,5-dichlorobenzyl)hydrazine are heavily influenced by the position and nature of substituents on the benzyl ring. Key comparisons include:

Compound Substituents Key Properties Reference
(3,5-Dimethoxybenzyl)hydrazine HCl 3,5-OCH₃ High anticancer activity (IC₅₀: 16–32 µg/mL); moderate antimicrobial activity
(2,3-Dichloro-benzyl)hydrazine 2,3-Cl Enhanced reactivity due to steric hindrance; used in specialty chemical synthesis
(3,5-Dibromophenyl)hydrazine 3,5-Br Antitumor potential; bromine increases lipophilicity and bioactivity
(4-Chlorobenzyl)hydrazine 4-Cl Higher antimicrobial potency compared to meta-substituted analogs

Key Observations :

  • Substituent Position : Para-substituted benzyl hydrazines (e.g., 4-chloro) often exhibit higher bioactivity than meta-substituted analogs (e.g., 3,5-dichloro), likely due to reduced steric strain and optimized electronic interactions with biological targets .
  • Halogen Effects : Chlorine (electron-withdrawing) vs. bromine (larger, more lipophilic) alters solubility and target binding. For example, (3,5-dibromophenyl)hydrazine shows enhanced antitumor activity compared to chlorine analogs .
  • Methoxy vs. Chlorine : Methoxy groups (electron-donating) in (3,5-dimethoxybenzyl)hydrazine increase electron density on the aromatic ring, favoring redox reactions and anticancer activity .

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